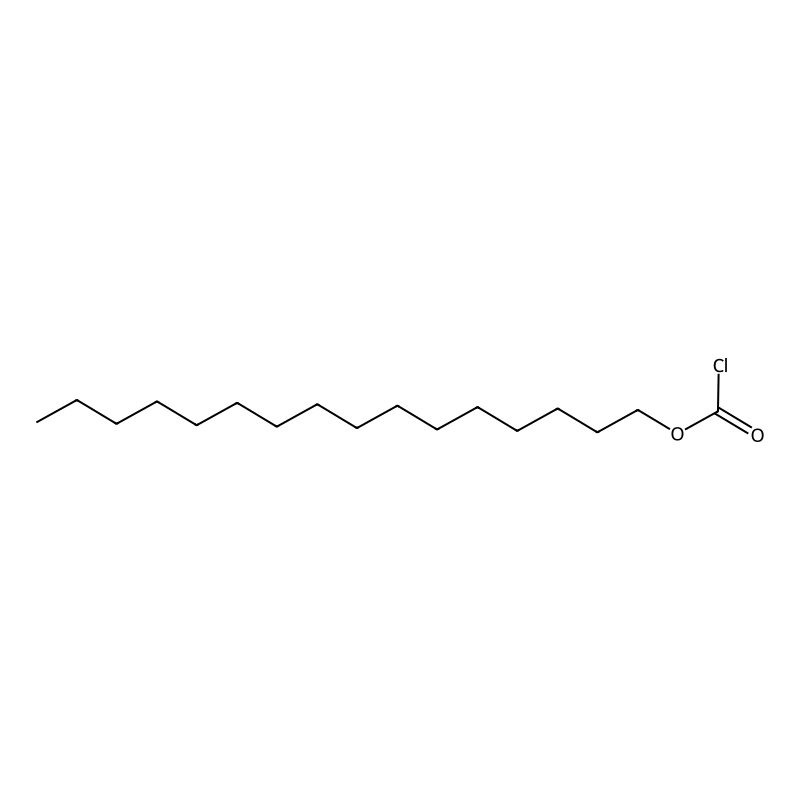Cetyl chloroformate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Esterification Reactions:
Cetyl chloroformate is a highly reactive acylating agent commonly used to convert carboxylic acids and alcohols into their corresponding esters. This process, known as esterification, is crucial for synthesizing various organic compounds, including:
- Pharmaceuticals and drug precursors [].
- Fragrances and flavorings [].
- Biodegradable polymers [].
- Plasticizers and lubricants [].
The reaction proceeds through nucleophilic attack by the alcohol on the carbonyl carbon of CCF, followed by the elimination of a chloride ion. The simplicity and efficiency of this reaction make CCF a popular choice for esterification in research laboratories.
Peptide Synthesis:
CCF finds application in peptide synthesis, a vital technique for generating peptides and proteins with specific amino acid sequences. It acts as a coupling agent, facilitating the formation of amide bonds between amino acid building blocks. This application is particularly relevant in the development of:
- Therapeutic peptides for treating various diseases [].
- Peptide-based vaccines [].
- Functional biomaterials [].
CCF offers advantages like solubility in organic solvents and high reactivity, making it suitable for coupling reactions in peptide synthesis.
Modification of Biomolecules:
Cetyl chloroformate can be used to modify various biomolecules, including proteins, carbohydrates, and lipids, by introducing a fatty acyl group (derived from cetyl alcohol). This modification can influence the:
- Solubility and hydrophobicity of the biomolecule [].
- Biological activity and function of the biomolecule [].
- Targeting and delivery properties of the biomolecule [].
Such modifications are valuable tools for studying the structure-function relationships of biomolecules and developing novel therapeutic agents.
Synthesis of Complex Molecules:
Beyond the specific applications mentioned above, CCF serves as a versatile building block in the synthesis of more complex molecules. Its reactive nature allows it to participate in various organic reactions, including:
Cetyl chloroformate, also known as carbonochloridic acid, hexadecyl ester, is an organic compound with the chemical formula C₁₇H₃₃ClO₂ and CAS number 26272-90-2. It appears as a colorless to yellowish liquid with a pungent odor and is classified as a chloroformate. Cetyl chloroformate is primarily utilized in the synthesis of organic peroxides and other chemical intermediates . Its structure consists of a long hydrophobic alkyl chain (hexadecyl) attached to a chloroformate functional group, which contributes to its unique chemical properties and reactivity.
Cetyl chloroformate undergoes hydrolysis when exposed to water, resulting in the formation of cetyl alcohol and the release of hydrochloric acid and carbon dioxide . The reaction can be summarized as follows:
This hydrolytic reaction is exothermic and can be vigorous, particularly if not controlled properly. Additionally, cetyl chloroformate can react with alcohols to form esters, which further demonstrates its utility in organic synthesis.
Cetyl chloroformate can be synthesized through the reaction of hexadecanol (cetyl alcohol) with phosgene in an organic solvent such as benzene or toluene. The process involves the following steps:
- Preparation: A saturated solution of phosgene is prepared in an organic solvent.
- Reaction: Hexadecanol is introduced into the reaction zone where it reacts with phosgene under controlled temperature conditions (typically around 39°C).
- Distillation: The resulting mixture is subjected to distillation to separate cetyl chloroformate from unreacted materials and byproducts .
The yield of this reaction can reach up to 80%, depending on the specific conditions employed during synthesis.
Cetyl chloroformate has several applications in various industries:
- Organic Synthesis: It serves as an intermediate in the production of organic peroxides used in polymerization processes.
- Pharmaceuticals: It can be utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity with alcohols and amines.
- Plastic Additives: Cetyl chloroformate finds use as a plasticizer and additive in polymer formulations .
Interaction studies involving cetyl chloroformate primarily focus on its reactivity with water and other nucleophiles. The hydrolysis reaction is particularly significant due to its implications for safety and handling; uncontrolled exposure to moisture may lead to rapid decomposition and release of hazardous gases . Furthermore, studies on similar compounds indicate that interactions with biological systems may vary based on structural differences within the chloroformate group.
Cetyl chloroformate belongs to a broader class of compounds known as chloroformates. Here are some similar compounds for comparison:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl Chloroformate | C₄H₇ClO₂ | Used extensively in esterification reactions. |
| Isopropyl Chloroformate | C₅H₉ClO₂ | Known for stability under ambient conditions. |
| Benzyl Chloroformate | C₈H₇ClO₂ | Reacts readily with amines for amide formation. |
| Butyryl Chloroformate | C₅H₉ClO₂ | Commonly used in acylation reactions. |
Uniqueness of Cetyl Chloroformate: Cetyl chloroformate's long hydrophobic chain distinguishes it from smaller chloroformates, influencing its solubility properties and applications in polymer chemistry and cosmetic formulations. Its ability to produce cetyl alcohol upon hydrolysis enhances its relevance in personal care products.
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 33 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 125 of 158 companies with hazard statement code(s):;
H290 (32.8%): May be corrosive to metals [Warning Corrosive to Metals];
H315 (99.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.4%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








